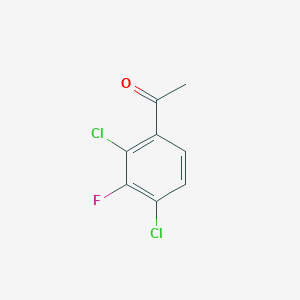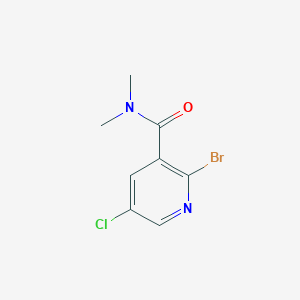
2-Bromo-5-chloro-N,N-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C9H9BrClNO It is a derivative of nicotinamide, featuring bromine and chlorine atoms substituted at the 2 and 5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-N,N-dimethylnicotinamide typically involves the bromination and chlorination of nicotinamide derivatives. The process may include the following steps:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-chloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-chloro-N,N-dimethylnicotinamide involves its interaction with molecular targets and pathways within biological systems. The bromine and chlorine atoms may play a role in its binding affinity and specificity for certain enzymes or receptors. The compound’s effects may be mediated through pathways involving oxidative stress, signal transduction, or other cellular processes.
Comparación Con Compuestos Similares
5-Bromo-2-chloro-N,N-dimethylbenzamide: A structurally similar compound with bromine and chlorine substitutions on a benzamide core.
2-Chloro-N,N-dimethylnicotinamide: A related compound with only a chlorine substitution on the nicotinamide core.
Comparison: 2-Bromo-5-chloro-N,N-dimethylnicotinamide is unique due to the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to its analogs. The combination of these halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H8BrClN2O |
|---|---|
Peso molecular |
263.52 g/mol |
Nombre IUPAC |
2-bromo-5-chloro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H8BrClN2O/c1-12(2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3 |
Clave InChI |
PIPCANPUQYGKJY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=CC(=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
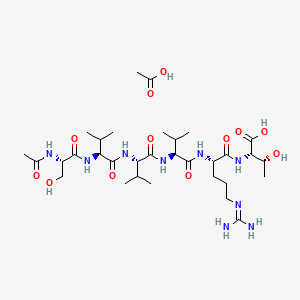
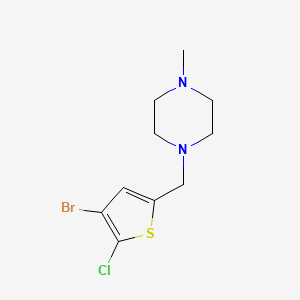
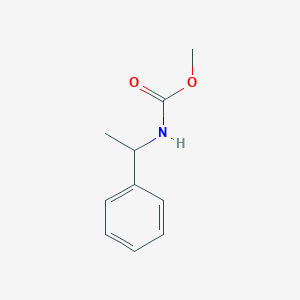
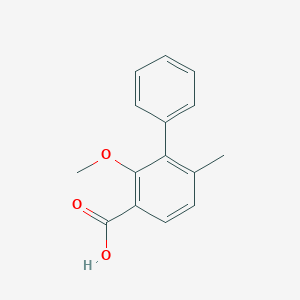
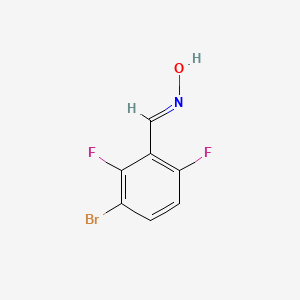
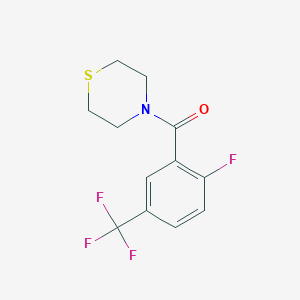

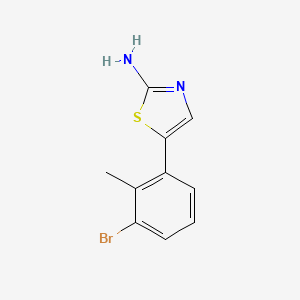
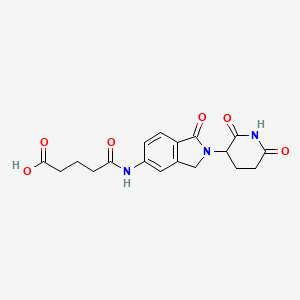
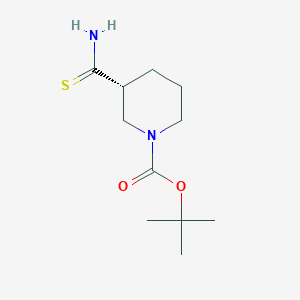
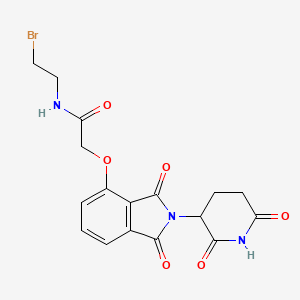
![4,9-Dibromo-2-(2-ethylhexyl)-7-(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14769626.png)
